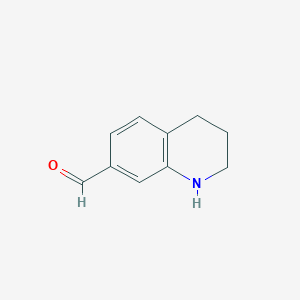
1,2,3,4-Tetrahydroquinoline-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydroquinoline-7-carbaldehyde is a heterocyclic compound that features a quinoline core structure with a formyl group at the 7th position. This compound is part of the tetrahydroquinoline family, which is known for its significant biological and chemical properties. The presence of both nitrogen and an aldehyde group in its structure makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields.
Métodos De Preparación
The synthesis of 1,2,3,4-tetrahydroquinoline-7-carbaldehyde can be achieved through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, the selective hydrogenation of quinoline using a copper-based catalyst can yield tetrahydroquinoline derivatives . Another method involves the Friedländer synthesis, where aniline derivatives react with aldehydes under acidic conditions to form quinoline derivatives, which can then be further reduced to tetrahydroquinoline .
Industrial production methods often utilize catalytic systems to enhance yield and selectivity. The use of heterogeneous catalysts, such as copper or palladium, in combination with hydrogen gas, is a common industrial approach . These methods are favored for their efficiency and scalability.
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydroquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., alkyl halides). Major products formed from these reactions include carboxylic acids, alcohols, and substituted tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydroquinoline-7-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . The nitrogen atom in the tetrahydroquinoline ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroquinoline-7-carbaldehyde can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the aldehyde group.
Quinoline: Unlike tetrahydroquinoline, quinoline is fully aromatic and lacks hydrogenation.
1,2,3,4-Tetrahydroquinoline-1-carbaldehyde: This compound has the aldehyde group at the 1st position instead of the 7th.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h3-4,6-7,11H,1-2,5H2 |
Clave InChI |
KKBVDZHPNNNNOB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2)C=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


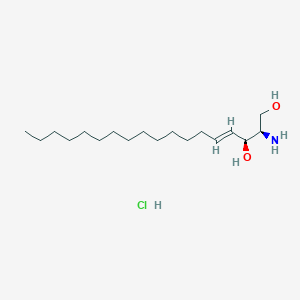

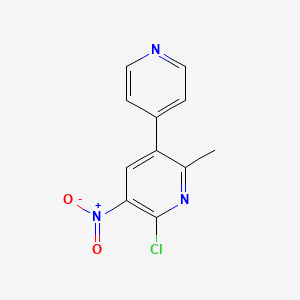

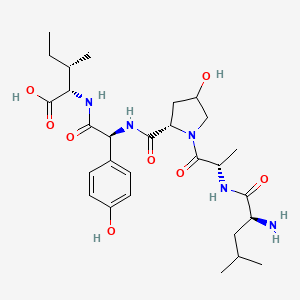



![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
![1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone](/img/structure/B13127141.png)
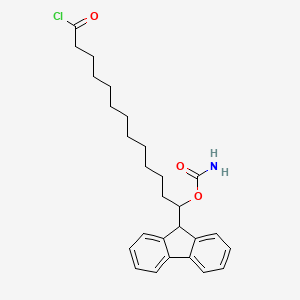

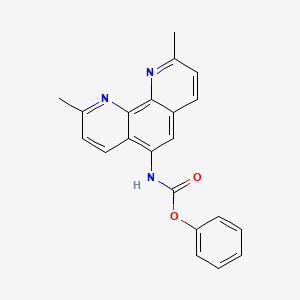
![1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione](/img/structure/B13127163.png)
